molecular formula C10H6ClF5O2 B7999116 3'-Chloro-6'-methoxy-2,2,3,3,3-pentafluoropropiophenone

3'-Chloro-6'-methoxy-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7999116
M. Wt: 288.60 g/mol
InChI Key: BPUVJZDXFKCDKZ-UHFFFAOYSA-N
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Description

3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone is a synthetic organic compound characterized by the presence of a chloro group, a methoxy group, and multiple fluorine atoms attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone typically involves a multi-step process. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Halogenation: Introduction of the chloro group can be achieved through halogenation reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a base such as sodium methoxide (NaOCH3).

Industrial Production Methods

Industrial production of 3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro or methoxy groups with other functional groups using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaOH, KOtBu, methanol

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives

Scientific Research Applications

3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, altering their activity.

    Pathways: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
  • 3-Chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline
  • Benzoyl chloride, 3-bromo-6-methoxy-2-methyl-

Uniqueness

3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF5O2/c1-18-7-3-2-5(11)4-6(7)8(17)9(12,13)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUVJZDXFKCDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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